4-Bromo-3-(trifluoromethyl)benzoylacetonitrile
CAS No.:
Cat. No.: VC17221823
Molecular Formula: C10H5BrF3NO
Molecular Weight: 292.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H5BrF3NO |
|---|---|
| Molecular Weight | 292.05 g/mol |
| IUPAC Name | 3-[4-bromo-3-(trifluoromethyl)phenyl]-3-oxopropanenitrile |
| Standard InChI | InChI=1S/C10H5BrF3NO/c11-8-2-1-6(9(16)3-4-15)5-7(8)10(12,13)14/h1-2,5H,3H2 |
| Standard InChI Key | RFHQUEYMYNAQSE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1C(=O)CC#N)C(F)(F)F)Br |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a benzene ring with three distinct substituents: a bromine atom at the 4-position, a trifluoromethyl (-CF₃) group at the 3-position, and a benzoylacetonitrile moiety. The trifluoromethyl group’s strong electron-withdrawing nature polarizes the aromatic ring, enhancing reactivity toward electrophilic and nucleophilic agents. The nitrile group (-CN) contributes to the molecule’s planarity and participates in hydrogen bonding, influencing its solubility and crystallinity .
Table 1: Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₅BrF₃NO |
| Molecular Weight | 292.05 g/mol |
| CAS Number | Not publicly disclosed |
| Appearance | Crystalline solid |
| Solubility | Moderate in polar solvents |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 4-Bromo-3-(trifluoromethyl)benzoylacetonitrile typically involves a multi-step process conducted under inert atmospheres to prevent side reactions. A common approach begins with the formation of the benzoylacetonitrile backbone, followed by sequential bromination and trifluoromethylation.
Step 1: Formation of Benzoylacetonitrile
Aroylation of acetonitrile using aroyl chlorides under low-temperature conditions (-78 °C) yields the benzoylacetonitrile intermediate . For example, reaction with 3-(trifluoromethyl)benzoyl chloride in the presence of a strong base like LDA (lithium diisopropylamide) generates 3-(trifluoromethyl)benzoylacetonitrile .
Step 2: Bromination
Electrophilic aromatic bromination using bromine (Br₂) or N-bromosuccinimide (NBS) introduces the bromine atom at the 4-position. The trifluoromethyl group’s meta-directing effect ensures regioselectivity.
Step 3: Purification
Column chromatography or recrystallization from ethanol/water mixtures isolates the final product in >80% purity.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | LDA, 3-(trifluoromethyl)benzoyl chloride, -78 °C | 65% |
| 2 | NBS, CHCl₃, 0 °C | 72% |
| 3 | Column chromatography (SiO₂, EtOAc/hexane) | 85% |
Chemical Reactivity and Mechanisms
Electrophilic Substitution
The bromine atom undergoes nucleophilic aromatic substitution (NAS) with amines or alkoxides. For instance, reaction with piperazine in DMF at 80 °C replaces bromine with a piperazinyl group, forming derivatives with enhanced biological activity .
Nitrile Group Transformations
The nitrile group participates in cyclization reactions. Under acidic conditions, it reacts with hydrazines to form pyrazole rings, a key step in synthesizing kinase inhibitors . For example, condensation with thiosemicarbazide yields thiazole derivatives, which exhibit antiproliferative effects in cancer cells .
Photoredox Applications
In recent studies, iridium-based photocatalysts mediate the reductive dehalogenation of analogous brominated trifluoromethyl compounds, generating carbon-centered radicals for C–C bond formation . This method could extend to 4-Bromo-3-(trifluoromethyl)benzoylacetonitrile, enabling the synthesis of complex lactams or polycyclic aromatics .
Applications in Medicinal Chemistry
Anticancer Agents
The compound serves as a precursor to pyrazole-based lactate dehydrogenase (LDH) inhibitors. Analogs such as Compound 63 inhibit LDHA/LDHB at low nM concentrations, suppressing glycolysis in pancreatic cancer (MiaPaCa2) and sarcoma (A673) cells . Cellular Thermal Shift Assays (CETSA) confirm target engagement, with drug-target residence times exceeding 60 minutes .
Antimicrobial Derivatives
Quaternary ammonium derivatives, synthesized by alkylating the nitrile group, show broad-spectrum activity against Gram-positive bacteria (MIC = 2–4 µg/mL). The trifluoromethyl group enhances membrane permeability, while the bromine atom stabilizes interactions with bacterial topoisomerases.
Material Science Applications
Liquid Crystals
Incorporating the compound into tolane-based liquid crystals lowers melting points (<100 °C) while maintaining high dielectric anisotropy (Δε = 12–15). These materials are candidates for high-resolution LCDs.
Polymer Additives
As a flame retardant, the bromine and trifluoromethyl groups synergistically suppress combustion. In polypropylene composites, 5 wt% loading achieves a UL-94 V-0 rating with minimal smoke emission.
Recent Advances and Future Directions
Recent studies exploit photoredox catalysis to functionalize the bromine atom without pre-activation . For example, iridium photosensitizers (e.g., Ir1) enable C–Br bond cleavage under blue LED light, yielding aryl radicals for cross-coupling . Future research may explore:
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Enantioselective Synthesis: Developing chiral catalysts for asymmetric substitutions.
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Proteolysis-Targeting Chimeras (PROTACs): Utilizing the nitrile group to recruit E3 ubiquitin ligases.
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